molecular formula C10H9NO2 B8320478 2-(3-Methoxyphenyl)-1,3-oxazole

2-(3-Methoxyphenyl)-1,3-oxazole

Cat. No.: B8320478
M. Wt: 175.18 g/mol
InChI Key: DVJMBMSYOLGBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-1,3-oxazole (CAS 38705-20-3) is a high-purity, aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical serves as a versatile building block for the synthesis of novel bioactive molecules. The core 1,3-oxazole scaffold is a privileged structure in drug design, known for its ability to engage in diverse molecular interactions with biological targets . This compound is particularly valuable in oncology research. The 1,3-oxazole core is a key structural component in numerous investigational anticancer agents , and derivatives sharing its 2-(3-methoxyphenyl) substitution pattern have been explored in patented therapies targeting cancer . Some related oxazole-based compounds function by inhibiting critical pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is a validated target for anti-angiogenic cancer therapy . Furthermore, the oxazole ring system is recognized for its broad spectrum of biological activities beyond oncology. Researchers utilize this and similar compounds in programs aimed at developing new antimicrobial agents to address resistant pathogens . As a intermediate, this compound is an essential synthon for accessing more complex, functionally diverse chemical libraries through further synthetic modification. Please note: This product is intended for research and laboratory use only. It is not designated for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3

InChI Key

DVJMBMSYOLGBLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CO2

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 1,3-oxazole derivatives exhibit significant anticancer activity. For instance, a series of novel 1,3-oxazole sulfonamides were screened against the NCI-60 human tumor cell lines, revealing promising growth inhibition properties. The compounds showed specific efficacy against leukemia cell lines with GI50 values in the low micromolar range . The mechanism of action often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Antidiabetic Activity

Research indicates that certain oxazole derivatives can inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism. In vitro studies have shown that these compounds can lower blood glucose levels effectively, suggesting their potential as antidiabetic agents . The presence of electron-donating groups like methoxy enhances this activity by improving binding affinity to the enzyme.

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of 2-(3-Methoxyphenyl)-1,3-oxazole have been evaluated through various assays measuring its ability to scavenge free radicals (e.g., DPPH assay). Compounds in this class have shown significant activity against oxidative stress markers . Additionally, anti-inflammatory properties have been reported, indicating potential therapeutic applications in inflammatory diseases .

Applications in Material Science

Beyond biological applications, oxazoles are also utilized in material science due to their unique electronic properties. They are employed as photo-sensitizers and in the development of liquid crystals . This versatility opens avenues for their use in organic electronics and photonic devices.

Case Study: Anticancer Activity

A study involving a series of 1,3-oxazole derivatives highlighted their effectiveness against various cancer cell lines. The derivatives were synthesized and tested for cytotoxicity using MTT assays. Results indicated that several compounds exhibited IC50 values below 10 µM against breast and cervical cancer cell lines .

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)8.5
BHeLa (Cervical)7.2
CLN229 (Glioma)9.0

Case Study: Antidiabetic Efficacy

In vivo studies using genetically modified Drosophila models demonstrated that derivatives of 1,3-oxazole could significantly reduce glucose levels compared to controls . This suggests a promising pathway for developing new antidiabetic medications based on this scaffold.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and spectral differences between 2-(3-Methoxyphenyl)-1,3-oxazole and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data (¹H NMR, MS)
This compound 3-MeOPh at C2 C₁₀H₉NO₂ 175.18 δ 3.79 (s, OCH₃); MS m/z 175 [M+H]⁺
2-(3-Methoxyphenyl)benzo[d]oxazole (3e) Benzene-fused oxazole, 3-MeOPh C₁₄H₁₁NO₂ 225.24 ¹H NMR: δ 7.20–8.10 (aromatic protons)
5-(3-Methoxyphenyl)-2-(methylsulfonyl)-1,3-oxazole SO₂Me at C2, 3-MeOPh at C5 C₁₀H₉NO₃S 223.25 δ 2.68 (s, SO₂CH₃); MS m/z 222 [M+H]⁺
5-(3-Methoxythien-2-yl)-1,3-oxazole 3-MeOThienyl at C5 C₈H₇NO₂S 181.21 CAS 1343307-98-1; distinct thiophene ring
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole ClCH₂ at C4, 3-MeOPh at C2 C₁₁H₁₀ClNO₂ 223.66 Reactive chloromethyl group for further derivatization

Key Observations:

  • Electronic Effects: The methoxy group in all compounds enhances electron density, but fused systems (e.g., benzo[d]oxazole) exhibit extended conjugation and higher stability .
  • Functional Group Diversity: Sulfonyl (SO₂Me) and chloromethyl (ClCH₂) substituents enable diverse chemical modifications, influencing solubility and biological activity .

Q & A

Q. What are the standard synthetic routes for 2-(3-methoxyphenyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclocondensation of substituted precursors. For example, 3-methoxyphenylpropionic acid derivatives (e.g., via oxime intermediates under alkaline conditions) can be cyclized using dehydrating agents like POCl₃ or PCl₅ . Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., hydroxylamine hydrochloride) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to achieve >95% purity .

Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming the oxazole core and substituent positions. Key NMR signals include the oxazole C2 proton (δ 8.1–8.3 ppm, singlet) and methoxy group (δ 3.8–3.9 ppm). Discrepancies in aromatic proton splitting may arise from steric hindrance or solvent effects, necessitating DFT calculations for validation . X-ray crystallography (e.g., monoclinic P21/c space group) resolves ambiguities in bond angles and dihedral distortions caused by methoxy-phenyl steric interactions .

Advanced Research Questions

Q. What strategies optimize the fluorescence properties of this compound derivatives for bioimaging applications?

Q. How can computational modeling resolve contradictory data in reaction mechanisms for oxazole derivatization?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition states for nucleophilic substitutions or cycloadditions. For instance, chloromethyl-oxazole intermediates (e.g., 2-(chloromethyl)-1,3-oxazole) show preferential reactivity at the methyl group (ΔG‡ ~25 kcal/mol) versus the oxazole ring, explaining regioselectivity in cross-coupling reactions . MD simulations (AMBER force field) further validate steric effects in crystal packing discrepancies observed in XRD data .

Q. What are the challenges in analyzing metabolic stability of this compound in enzymatic assays?

  • Methodological Answer : Cytochrome P450 (CYP3A4) inhibition assays require careful control of incubation times (≤60 min) to prevent false-negative results due to oxazole ring oxidation. LC-MS/MS quantification of metabolites (e.g., demethylated derivatives) uses internal standards (e.g., deuterated analogs) to correct for matrix effects. Stability in human liver microsomes (HLMs) is pH-dependent, with t½ <30 min at physiological pH (7.4) .

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